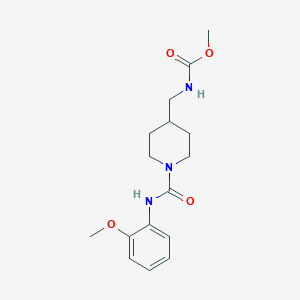

Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate

Description

Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate is a synthetic carbamate derivative featuring a piperidine core substituted with a 2-methoxyphenylcarbamoyl group and a methylcarbamate side chain. The 2-methoxyphenyl group may influence receptor binding or metabolic stability, while the carbamate moiety could confer hydrolytic stability compared to esters .

Properties

IUPAC Name |

methyl N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-22-14-6-4-3-5-13(14)18-15(20)19-9-7-12(8-10-19)11-17-16(21)23-2/h3-6,12H,7-11H2,1-2H3,(H,17,21)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAJIMVBSDOXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

Introduction of the Methoxyphenyl Group: This step involves the coupling of the piperidine ring with a methoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted piperidine and methoxyphenyl compounds.

Scientific Research Applications

Drug Design

Carbamates, including methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate, are frequently utilized in drug design due to their ability to mimic peptide bonds while providing enhanced stability against enzymatic degradation. This property is crucial for developing peptide-based drugs that require improved pharmacokinetic profiles .

Key Attributes:

- Metabolic Stability: Carbamate derivatives can resist hydrolysis by aminopeptidases, which is beneficial for maintaining therapeutic levels of drugs in vivo.

- Increased Permeability: The presence of the carbamate moiety can enhance the compound's ability to cross biological membranes, facilitating better absorption and distribution within the body .

Research indicates that compounds with similar structural motifs have exhibited various biological activities, including:

- Antitumor Effects: Structural analogs have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Properties: The piperidine ring's presence is linked to anti-inflammatory effects in several studies .

Case Study 1: Structure–Activity Relationship (SAR) Studies

A study focused on the SAR of pyrimidine derivatives highlighted the importance of substituents on piperidine rings for enhancing biological activity. Modifications to the methyl group or introduction of various functional groups were found to significantly alter the inhibitory potency against specific targets, suggesting that similar strategies could be applied to this compound .

| Modification | Observed Effect |

|---|---|

| Addition of halogens | Increased potency against cancer cell lines |

| Variation in alkyl chain length | Altered pharmacokinetic properties |

Case Study 2: Synthesis and Biological Evaluation

Another investigation synthesized a series of carbamate derivatives based on the core structure of this compound. These derivatives were evaluated for their inhibitory effects on specific enzymes involved in metabolic pathways related to cancer progression. The results demonstrated that modifications to the methoxyphenyl group could enhance selectivity and efficacy against tumor cells .

Mechanism of Action

The mechanism of action of Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues, while the carbamate group can form hydrogen bonds with active site residues. These interactions modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

- Structure : Contains a piperidin-4-yl group linked to a sulfonyl moiety substituted with chloro, fluoro, and trifluoromethylpyrimidine groups.

- Application : Herbicidal activity via inhibition of acetolactate synthase (ALS) .

- Key Differences: The sulfonyl and heteroaromatic substituents in 14c contrast with the carbamoyl and methoxyphenyl groups in the target compound, likely directing its herbicidal vs.

Benomyl ():

- Structure: Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate.

- Application : Broad-spectrum fungicide targeting microtubule assembly.

- Comparison: While both share a methyl carbamate group, benomyl’s benzimidazole ring is critical for antifungal activity, unlike the piperidine core in the target compound .

Pharmaceutical Analogues

- Structure : Methyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate.

- Application : Opioid analgesic derivative.

- Key Differences : The phenethyl and phenyl groups in fentanyl enhance μ-opioid receptor binding, whereas the 2-methoxyphenylcarbamoyl group in the target compound may alter receptor specificity or pharmacokinetics .

- Structure: Features a cyano(3-fluorophenyl) group and a propionylazetidine-sulfonylphenyl substituent.

- Application : Irreversible inhibitor of the menin-MLL protein-protein interaction (cancer therapeutic).

- Comparison : The fluorophenyl and sulfonyl groups enhance target affinity, whereas the target compound’s simpler structure may prioritize metabolic stability .

Biological Activity

Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate is a complex organic compound with significant biological activity, particularly in pharmacological contexts. This article delves into its structural characteristics, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Structural Characteristics

The compound has the molecular formula and a molecular weight of 447.5 g/mol. Its structure features a piperidine ring and a carbamate moiety, which are crucial for its biological interactions. The presence of the methoxy group is particularly notable as it enhances binding affinity to various biological targets, potentially influencing its efficacy in therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

- Pharmacological Effects : The compound has shown promise in modulating pathways related to pain relief , anti-inflammatory responses , and neuroprotection . Its interactions may involve competitive inhibition or allosteric modulation of enzymes and receptors.

- Enzyme Interaction : Studies suggest that this compound can modulate enzyme activities, impacting metabolic processes and signal transduction pathways. It may inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative conditions .

The mechanisms through which this compound exerts its effects include:

- Competitive Inhibition : The compound may act as a competitive inhibitor for certain enzymes, thereby affecting their activity and the overall metabolic pathways they influence.

- Allosteric Modulation : It may also function as an allosteric modulator, altering enzyme conformation and activity without directly competing with the substrate.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl N-[4-(3-(2-hydroxyphenyl)carbamoyl)piperidin-1-yl]carbamate | Hydroxy group instead of methoxy | Increased polarity may affect solubility and bioavailability |

| Methyl N-[4-(3-(2-chlorophenyl)carbamoyl)piperidin-1-yl]carbamate | Chlorine substituent | Potentially enhanced lipophilicity impacting membrane permeability |

| 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine | Less complex structure | Simpler synthesis route but reduced biological activity potential |

This comparison highlights how the methoxy group in this compound contributes to its unique properties, enhancing its interaction with biological targets compared to analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research demonstrated that this compound exhibited moderate inhibition of AChE, with IC50 values indicating significant potential for neuroprotective applications .

- Animal Models : In vivo studies on rodent models have suggested that the compound can alleviate pain symptoms effectively, supporting its application in pain management therapies.

- Molecular Docking Studies : Computational analyses have revealed that the compound interacts favorably with target proteins involved in neurodegeneration, suggesting a pathway for therapeutic development .

Q & A

Q. What are the common synthetic routes for Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the piperidin-4-ylmethyl core via carbamoylation of piperidine derivatives using 2-methoxyphenyl isocyanate .

- Step 2: Carbamate introduction via reaction with methyl chloroformate or activated carbonates. Zinc-promoted carbamate synthesis (e.g., Yadav et al.) enhances yield by stabilizing intermediates .

- Step 3: Polymer-supported chloroformates (e.g., Mormeneo et al.) improve purification efficiency, reducing side products and achieving yields >75% .

Key variables: Temperature (0–25°C), solvent polarity (DMF vs. THF), and stoichiometric ratios of reagents critically affect regioselectivity and yield .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral features confirm its structure?

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Electrospray ionization (ESI) in acetonitrile/water (9:1) provides accurate mass (m/z) matching the molecular formula (C₁₆H₂₁N₃O₄) within 2 ppm error .

- IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (carbamate C=O) and ~1250 cm⁻¹ (C-O of methoxy group) .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes during synthesis?

- Chiral Resolution: Use chiral auxiliaries (e.g., tert-butyl carbamates) during piperidine functionalization to control stereocenters. Diastereomeric salts (e.g., tartrate derivatives) enable separation via crystallization .

- Asymmetric Catalysis: Catalytic systems like palladium complexes or organocatalysts can induce enantioselectivity in carbamoylation steps, achieving enantiomeric excess (ee) >90% .

- Analytical Validation: Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients resolves enantiomers, confirmed by optical rotation .

Q. What computational methods support structural elucidation and reactivity prediction?

- Density Functional Theory (DFT): Optimizes geometry and calculates NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set), correlating with experimental data to validate structures .

- Molecular Dynamics (MD): Simulates solvent interactions to predict carbamate stability in aqueous media, identifying hydrolysis-prone regions .

- Docking Studies: Models interactions with biological targets (e.g., enzymes) to prioritize derivatives for pharmacological testing .

Q. How should contradictory NMR or mass spectrometry data be resolved during characterization?

- Data Reconciliation:

- Variable Temperature NMR: Resolves overlapping signals by analyzing temperature-dependent chemical shift changes (e.g., piperidine ring puckering) .

- Isotopic Labeling: ¹³C-labeled carbamates clarify ambiguous carbonyl signals in crowded spectra .

- Cross-Validation: Compare HRMS isotopic patterns with theoretical distributions to confirm molecular formula .

Q. What in vitro assays evaluate the pharmacological activity of this compound?

- Enzyme Inhibition Assays: Measure IC₅₀ against serine proteases or kinases using fluorogenic substrates (e.g., AMC-tagged peptides) .

- Cellular Uptake Studies: Radiolabel the compound with ³H or ¹⁴C to quantify permeability in Caco-2 cell monolayers, assessing blood-brain barrier potential .

- Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) identify dose-dependent effects, with EC₅₀ values benchmarked against controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.